2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Scientific Research Applications
Catalytic Enantioselective Reactions
One significant application of related compounds involves catalytic enantioselective reactions. The study by Munck et al. (2017) reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This process demonstrates the compound's relevance in synthesizing chiral molecules, which are crucial in pharmaceutical research for their potential to create drugs with improved efficacy and reduced side effects (Munck et al., 2017).
Antiparasitic and Antifungal Activities
Research on structurally related compounds has also explored their potential antiparasitic and antifungal activities. Rogers et al. (1964) demonstrated the anti-coccidial activity of compounds with structural similarities to 2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide. This suggests potential applications in developing treatments for parasitic infections (Rogers et al., 1964). Additionally, Yang et al. (2017) synthesized (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues and evaluated their fungicidal activity, indicating the potential for these compounds to serve as bases for developing new antifungal agents (Yang et al., 2017).
Synthesis and Structural Analysis
The structural diversity of dibenzo[b,f][1,4]oxazepines and their derivatives is another area of interest. The synthesis of oxazolidines, thiazolidines, and related cyclic compounds from β-hydroxy- or β-mercapto-α-amino acid esters showcases the versatility of these compounds in chemical synthesis. Such studies contribute to the development of new synthetic methodologies and the exploration of novel chemical structures for various applications (Badr et al., 1981).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that the compound has potential biological activity and is widely used in the synthesis of natural products, drug molecules, and organic functional materials .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies at the molecular and cellular levels .
Properties
IUPAC Name |
2-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-21-15-7-5-6-8-17(15)25-16-10-9-13(11-14(16)19(21)23)20-18(22)12-24-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGGTQAQVKOIAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.